Methyl 6-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Description
Methyl 6-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C18H13ClF2N2O3 and its molecular weight is 378.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactions of Quinoline Derivatives Researchers have developed methods for synthesizing stable quinoid systems, such as Furo[3,4-c]pyridine derivatives, which are intermediates in reactions that form polysubstituted isoquinoline derivatives through Diels-Alder cycloaddition. These reactions proceed with high regioselectivity, influenced by the electronic properties of the substituents, indicating potential in the design of functional materials and pharmaceuticals (Sarkar, Ghosh, & Chow, 2000).
Antioxidant Properties A study on N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI) revealed it possesses excellent electron-donating activity and significant antioxidant properties, suggesting its potential application in combating oxidative stress-related conditions (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).
Antibacterial and Antifungal Agents Pyridone quinoline hybrids have been synthesized, showing potent antibacterial and antifungal activities. The structure-activity relationship studies indicate that the presence of electron-withdrawing groups and specific hydroxy group positioning enhances microbial inhibition, offering a pathway to new antimicrobial agents (Desai, Harsorab, & Mehtaa, 2021).
Cytotoxic Activity in Cancer Research Research on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives has shown that these compounds, particularly those bearing cationic side chains, exhibit varying degrees of cytotoxicity against cancer cells. The positioning of side chains significantly affects their biological activity, highlighting their potential as cancer therapeutics (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Metal Ion Sensing A study on quinoline-based isomers has demonstrated their utility as dual fluorescence chemosensors for Al3+ and Zn2+ ions. The isomers exhibit significant fluorescence intensity enhancement upon binding to these metal ions, suggesting applications in environmental monitoring and bioimaging (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Properties
IUPAC Name |
methyl 6-chloro-4-[(2,4-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O3/c1-26-18(25)15-16(22-8-9-2-4-11(20)7-13(9)21)12-6-10(19)3-5-14(12)23-17(15)24/h2-7H,8H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJUUOPRKOVZJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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